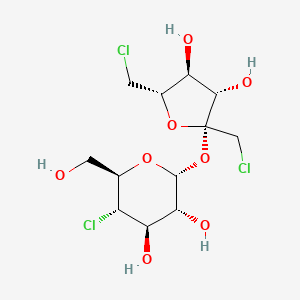
L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-valyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-valyl-, trans-: is a complex organic compound with a unique structure It is a derivative of L-glutamine, which is an amino acid commonly found in the human body
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-valyl-, trans- typically involves multiple steps. The process begins with the preparation of the cyclohexadienyl intermediate, followed by the introduction of the amino and butanoyl groups. The final step involves the coupling of this intermediate with L-glutamine and L-valine under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale manufacturing.
化学反応の分析
Types of Reactions
L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-valyl-, trans- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure optimal yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the substituents introduced.
科学的研究の応用
L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-valyl-, trans- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its role in cellular metabolism and its potential effects on cell growth and differentiation.
Medicine: It is investigated for its potential therapeutic effects, including its role in wound healing and immune function.
Industry: It is used in the production of pharmaceuticals, nutraceuticals, and other bioactive compounds.
作用機序
The mechanism of action of L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-valyl-, trans- involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, influencing gene expression, or altering cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
L-Glutamine: A simpler amino acid with similar metabolic functions.
L-Valine: Another amino acid with comparable structural features.
Cyclohexadienyl Derivatives: Compounds with similar cyclic structures but different functional groups.
Uniqueness
L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-valyl-, trans- is unique due to its complex structure and the combination of functional groups it possesses. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.
特性
CAS番号 |
96717-71-4 |
|---|---|
分子式 |
C20H33N5O5 |
分子量 |
423.5 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-4-(4-aminocyclohexa-2,5-dien-1-yl)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H33N5O5/c1-11(2)17(23)19(28)24-14(8-5-12-3-6-13(21)7-4-12)18(27)25-15(20(29)30)9-10-16(22)26/h3-4,6-7,11-15,17H,5,8-10,21,23H2,1-2H3,(H2,22,26)(H,24,28)(H,25,27)(H,29,30)/t12?,13?,14-,15-,17-/m0/s1 |
InChIキー |
WCHFUOSFNPNBCN-ASIQFLCUSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC1C=CC(C=C1)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(CCC1C=CC(C=C1)N)C(=O)NC(CCC(=O)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate](/img/structure/B12777276.png)
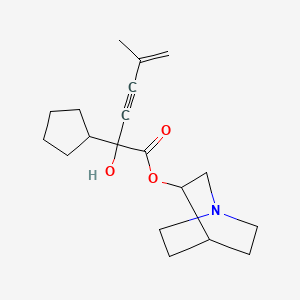

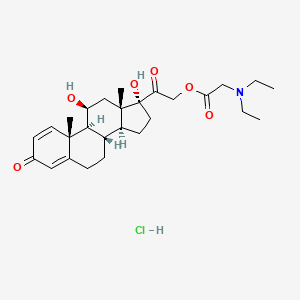


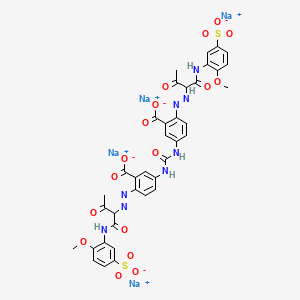
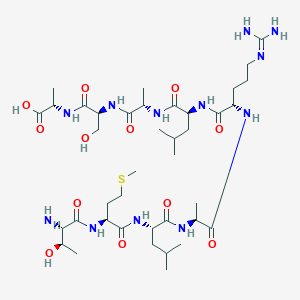
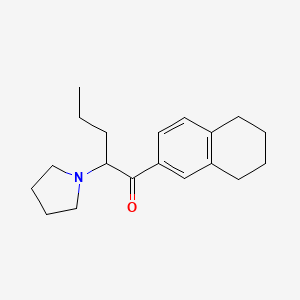

![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)

